molecular formula C23H22BrN3O2 B11560110 N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide

Cat. No.: B11560110
M. Wt: 452.3 g/mol
InChI Key: CKUQCHUYICYFGQ-AFUMVMLFSA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a hydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(dibenzylamino)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atom and hydroxyl group may participate in various biochemical reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C23H22BrN3O2

Molecular Weight

452.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(dibenzylamino)acetamide

InChI

InChI=1S/C23H22BrN3O2/c24-21-11-12-22(28)20(13-21)14-25-26-23(29)17-27(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,28H,15-17H2,(H,26,29)/b25-14+

InChI Key

CKUQCHUYICYFGQ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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